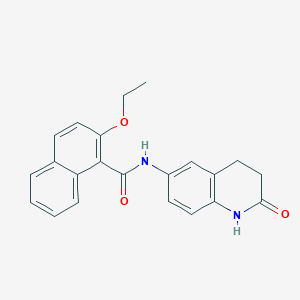

2-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide

CAS No.: 922131-06-4

Cat. No.: VC7223983

Molecular Formula: C22H20N2O3

Molecular Weight: 360.413

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922131-06-4 |

|---|---|

| Molecular Formula | C22H20N2O3 |

| Molecular Weight | 360.413 |

| IUPAC Name | 2-ethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)naphthalene-1-carboxamide |

| Standard InChI | InChI=1S/C22H20N2O3/c1-2-27-19-11-7-14-5-3-4-6-17(14)21(19)22(26)23-16-9-10-18-15(13-16)8-12-20(25)24-18/h3-7,9-11,13H,2,8,12H2,1H3,(H,23,26)(H,24,25) |

| Standard InChI Key | DMVDVONLBQUDJY-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=C(C=C3)NC(=O)CC4 |

Introduction

2-Ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide is a complex organic compound that belongs to the class of amides, featuring a tetrahydroquinoline derivative and a naphthamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Synthesis Methods

The synthesis of 2-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide involves various chemical methods. These methods often require controlled temperatures and pH levels to optimize the yield and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor the reaction progress and confirm the structure of the synthesized compound.

Potential Applications

This compound is hypothesized to interact with biological targets such as kinases and proteases, suggesting potential therapeutic applications in cancer and other diseases. Similar compounds have shown activity against various targets, indicating their potential in pharmacology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume